Methyl 5-chloro-2-cyanobenzoate

Description

Chemical Identity and Nomenclature

Methyl 5-chloro-2-cyanobenzoate (CAS: 439117-38-1) is a substituted benzoate ester characterized by distinct functional groups at specific positions on its aromatic ring. Its systematic IUPAC name, This compound , reflects the substituent arrangement: a cyano group (-C≡N) at position 2, a chlorine atom at position 5, and a methoxycarbonyl group (-COOCH₃) at position 1 of the benzene ring. The compound is also identified by alternative designations, including 4-Chloro-2-methoxycarbonylbenzonitrile and BENZOIC ACID, 5-CHLORO-2-CYANO-, METHYL ESTER . Key identifiers include:

Structural Features and Molecular Composition

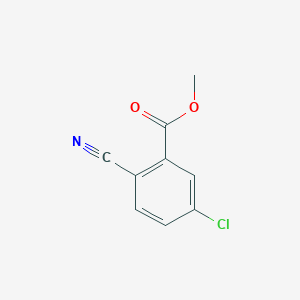

The molecular structure of this compound (Figure 1) features a benzene ring with three substituents:

- Cyano group (-C≡N) at position 2, contributing electron-withdrawing effects that influence aromatic reactivity.

- Chlorine atom at position 5, introducing steric and electronic effects.

- Methyl ester (-COOCH₃) at position 1, providing hydrolytic stability compared to free carboxylic acids.

Molecular Weight : 195.6 g/mol.

SMILES : COC(=O)C1=CC(Cl)=CC=C1C#N.

InChIKey : RGFRWPAIDRIKSH-UHFFFAOYSA-N.

The spatial arrangement of substituents creates a planar geometry, with the cyano and ester groups positioned ortho to one another. This configuration enhances conjugation across the aromatic system, as evidenced by computational studies of related cyanobenzoates.

Isomeric Relationships and Positional Variants

This compound belongs to a family of substituted cyanobenzoates with positional isomerism influencing physicochemical properties. Key isomers include:

| Isomer Name | CAS Number | Substituent Positions |

|---|---|---|

| Methyl 3-chloro-4-cyanobenzoate | 214759-66-7 | Cl (3), CN (4), COOCH₃ (1) |

| Methyl 4-chloro-3-cyanobenzoate | 181282-80-4 | Cl (4), CN (3), COOCH₃ (1) |

| Methyl 2-chloro-4-cyanobenzoate | 98592-34-8 | Cl (2), CN (4), COOCH₃ (1) |

Structural Implications :

- Electron-withdrawing effects : The ortho positioning of cyano and ester groups in this compound enhances resonance stabilization compared to meta or para isomers.

- Steric hindrance : The chlorine atom at position 5 minimizes steric clashes due to its distance from the bulky ester group.

- Dipole moments : Computational analyses of cyanobenzoate isomers reveal dipole moment variations (e.g., 5.87 D for 2-cyanobenzoic acid vs. 3.57 D for 4-cyanobenzoic acid), affecting solubility and intermolecular interactions.

Historical Context in Organic Chemistry Research

First reported in the early 2000s, this compound emerged as a key intermediate in pharmaceutical synthesis. Its utility stems from:

- Functional group diversity : The presence of cyano, chloro, and ester groups enables sequential derivatization, as demonstrated in patents for protease inhibitors and kinase modulators.

- Resonance-assisted binding : Studies on silver nanostructures revealed that ortho-substituted cyanobenzoates (e.g., 2-cyanobenzoic acid) exhibit enhanced adsorption via carboxylate-metal coordination, a property leveraged in surface-enhanced Raman spectroscopy (SERS).

- Synthetic versatility : The compound’s stability under Friedel-Crafts and Ullmann coupling conditions has facilitated its use in constructing polycyclic aromatic systems.

Recent applications include its role as a protein degrader building block , where the chloro and cyano groups serve as attachment points for E3 ligase ligands and target protein binders, respectively.

Propriétés

IUPAC Name |

methyl 5-chloro-2-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFRWPAIDRIKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476542 | |

| Record name | METHYL 5-CHLORO-2-CYANOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439117-38-1 | |

| Record name | METHYL 5-CHLORO-2-CYANOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-chloro-2-cyanobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 5-chloro-2-cyanobenzoate can be synthesized through several methods. One common method involves the esterification of 5-chloro-2-cyanobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 5-chloro-2-cyanobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield 5-chloro-2-cyanobenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: Products include 5-amino-2-cyanobenzoate derivatives.

Hydrolysis: 5-chloro-2-cyanobenzoic acid.

Reduction: 5-chloro-2-aminobenzoate.

Applications De Recherche Scientifique

Methyl 5-chloro-2-cyanobenzoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: It is used in the development of bioactive molecules for studying enzyme inhibition and receptor binding.

Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.

Industry: It is utilized in the production of agrochemicals and dyes.

Mécanisme D'action

The mechanism of action of methyl 5-chloro-2-cyanobenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of more complex structures. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Methyl 5-Chloro-2-Substituted Benzoates

Key Observations:

Electron-Withdrawing Effects: The -CN group in this compound confers stronger electron-withdrawing effects compared to -NO₂ or -OCH₃, enhancing its electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Solubility and Stability: The hydroxy derivative (methyl 5-chloro-2-hydroxybenzoate) exhibits higher polarity due to the -OH group, increasing water solubility but reducing stability under acidic conditions . In contrast, the cyano and nitro analogs are more stable but require organic solvents for dissolution.

Synthetic Utility: Methyl 5-chloro-2-nitrobenzoate serves as a precursor for amine derivatives (e.g., methyl 2-amino-5-chlorobenzoate) via tin chloride reduction , whereas the cyano variant is more suited for forming carbon-carbon bonds.

Purity and Commercial Availability

- This compound: Specific purity data are unavailable in the provided evidence, but analogs like methyl 5-chloro-2-hydroxybenzoate are marketed at >92% (HPLC) for research use .

- Deuterated Analog : Methyl 5-chloro-2-methoxy-d3-benzoate is sold at 98 atom% deuterium purity, reflecting its niche application in isotopic labeling studies .

- Pharmaceutical Impurities : Methyl 4-acetamido-5-chloro-2-methoxybenzoate is monitored for chromatographic purity (HPLC/UV) per EP/USP guidelines, underscoring its role in quality control .

Cost and Accessibility

- The deuterated methoxy variant is significantly more expensive (JPY 61,600/500 mg) than non-deuterated analogs (e.g., JPY 5,800/5 g for methyl 5-chloro-2-hydroxybenzoate), highlighting the cost premium for isotopic labeling .

- Methyl 5-chloro-2-nitrobenzoate and its derivatives are widely available from chemical catalogs (e.g., Kanto Reagents), suggesting robust commercial demand for intermediates .

Activité Biologique

Methyl 5-chloro-2-cyanobenzoate is a compound of interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological properties, and various applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₈H₆ClN₁O₂

- Molecular Weight : 185.59 g/mol

The compound features a benzoate structure with a chlorine atom and a cyano group, contributing to its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the chlorination of benzoic acid derivatives followed by cyanation. The general reaction pathway includes:

- Chlorination : Introduction of the chlorine atom into the aromatic ring.

- Cyanation : Conversion of the resulting chlorinated compound into its cyanobenzoate form.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The compound's mechanism of action appears to involve disruption of bacterial cell walls, leading to cell lysis.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating a potential role in managing inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against common pathogens. The results showed:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects were assessed using a mouse model of induced inflammation. The treatment group receiving this compound showed:

- Reduced swelling : Decrease in paw edema by approximately 30% compared to control.

- Cytokine levels : Significant reduction in TNF-alpha and IL-6 levels.

Research Findings

Recent literature has focused on the structure-activity relationship (SAR) of this compound derivatives. Modifications to the cyano and chloro groups have been shown to enhance biological activity. For instance, compounds with additional functional groups exhibited increased potency against target pathogens.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) .

(Advanced) How do electron-withdrawing groups (Cl, CN) influence the reactivity of this compound in nucleophilic substitution?

Methodological Answer :

The chloro and cyano groups are meta-directing, deactivating the aromatic ring and slowing electrophilic substitution. However, the cyano group’s strong electron-withdrawing nature enhances the electrophilicity of adjacent positions, facilitating nucleophilic attack (e.g., SNAr reactions). Key considerations:

- Positional Reactivity : The para position to the cyano group is highly activated for nucleophilic substitution.

- Solvent Effects : Use DMSO or DMF to stabilize transition states .

Example : Hydrolysis of the ester group under basic conditions may compete; control pH and temperature to favor desired pathways .

(Basic) What spectroscopic techniques are effective for characterizing this compound?

Q. Methodological Answer :

(Advanced) How can researchers resolve contradictions in reaction outcomes during heterocyclic synthesis using this compound?

Methodological Answer :

Contradictions often arise from competing reaction pathways (e.g., ester hydrolysis vs. cyano group reactivity). Strategies:

Control Experiments :

- Vary temperature (e.g., 25°C vs. 60°C) to isolate kinetic vs. thermodynamic products.

- Use protecting groups (e.g., silyl ethers) for the ester to prevent hydrolysis .

Analytical Validation :

- Employ LC-MS to identify byproducts and adjust stoichiometry .

Mechanistic Studies :

- DFT calculations to model transition states and predict regioselectivity .

(Basic) What are best practices for purifying this compound?

Q. Methodological Answer :

- Recrystallization : Use ethanol/water (3:1) at 60°C; slow cooling enhances crystal purity .

- Column Chromatography : Silica gel with hexane/EtOAc (4:1) for high-purity isolates (>98%) .

- Avoid Distillation : Thermal sensitivity of the cyano group may lead to decomposition.

(Advanced) How can steric hindrance be mitigated during derivatization for pharmaceutical intermediates?

Q. Methodological Answer :

- Bulky Leaving Groups : Use mesyl or tosyl groups to improve leaving ability in SN2 reactions .

- Solvent Optimization : Low-polarity solvents (toluene) reduce steric crowding compared to DMF .

- Catalysis : Pd-catalyzed cross-coupling (Suzuki-Miyaura) to bypass steric barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.